Org 12962, chemically designated as 1-(6-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine, is a potent, synthetic pyridinylpiperazine-based 5-HT2 receptor agonist. In preclinical procurement and material selection, it is primarily sourced as a hydrochloride salt for its well-characterized partial agonist activity at the 5-HT2C receptor (pEC50 = 7.01). Unlike many early-generation serotonergic probes, Org 12962 offers a highly defined multi-receptor efficacy profile, excellent aqueous solubility (up to 50 mM), and established solid-state polymorphic stability (specifically Form B). These attributes make it a critical benchmark compound for neuropharmacological assays, particularly in modeling panic-like anxiety and evaluating the anti-aversive properties of 5-HT2C-targeted therapeutics [1].
Procuring generic piperazine-based substitutes like mCPP or tryptamine derivatives (e.g., Ro 60-0175) instead of Org 12962 introduces severe confounding variables in functional assays and formulation workflows. Tryptamine-based agonists typically exhibit a 5-HT2B > 5-HT2C > 5-HT2A potency rank order, which disproportionately triggers 5-HT2B-mediated peripheral effects, whereas Org 12962 maintains a 5-HT2C > 5-HT2B > 5-HT2A hierarchy [1]. Furthermore, generic mCPP provides less than 25% relative efficacy at the 5-HT2A receptor, failing to replicate the dual-engagement partial agonism characteristic of Org 12962 [1]. From a processability standpoint, uncharacterized crude batches of Org 12962 may contain the metastable Form C polymorph, which spontaneously degrades to Form B, leading to unpredictable dissolution rates and compromised reproducibility in solid-state formulations[2].
In fluorometric imaging plate reader (FLIPR) assays measuring intracellular calcium mobilization in CHO-K1 cells, Org 12962 demonstrates a distinct rank order of potency of 5-HT2C (pEC50 = 7.01) > 5-HT2A (pEC50 = 6.38) > 5-HT2B (pEC50 = 6.28). In direct contrast, the widely used comparator Ro 60-0175 exhibits an inverted rank order heavily skewed toward the 5-HT2B receptor (pEC50 = 9.05 for 5-HT2B vs. 7.49 for 5-HT2C)[1].
| Evidence Dimension | Receptor potency rank order (pEC50) |
| Target Compound Data | Org 12962: 5-HT2C (7.01) > 5-HT2A (6.38) > 5-HT2B (6.28) |
| Comparator Or Baseline | Ro 60-0175: 5-HT2B (9.05) > 5-HT2C (7.49) |
| Quantified Difference | ~100-fold shift in primary target hierarchy away from 5-HT2B |
| Conditions | Recombinant human receptors expressed in CHO-K1 cells, intracellular calcium assay |
Selecting Org 12962 avoids the profound 5-HT2B-mediated off-target interference inherent to Ro 60-0175 in preclinical models.
While both Org 12962 and mCPP are piperazine-based 5-HT2C agonists, their efficacy profiles at the 5-HT2A receptor differ significantly. Org 12962 acts as a robust partial agonist at the 5-HT2A receptor with a relative efficacy of 54% (compared to 62% at 5-HT2C). Conversely, mCPP achieves 65% efficacy at 5-HT2C but provides less than 25% relative efficacy at 5-HT2A [1].
| Evidence Dimension | Relative receptor efficacy (%) |
| Target Compound Data | Org 12962: 54% efficacy at 5-HT2A |
| Comparator Or Baseline | mCPP: <25% efficacy at 5-HT2A |
| Quantified Difference | >2-fold higher relative efficacy at the 5-HT2A receptor for Org 12962 |
| Conditions | FLIPR calcium mobilization assay relative to 5-HT maximum response |
For researchers requiring simultaneous partial agonism at both 5-HT2C and 5-HT2A receptors to model specific behavioral responses, Org 12962 is a superior procurement choice over mCPP.
Org 12962 can crystallize into multiple polymorphic forms, with Form B demonstrating superior thermodynamic stability compared to the metastable Form C. When subjected to stress testing at 60°C in mixtures containing standard pharmaceutical excipients like lactose and corn starch, Form B remains stable, whereas Form C spontaneously converts to Form B even at temperatures as low as -20°C [1].
| Evidence Dimension | Thermodynamic stability in excipient mixtures |
| Target Compound Data | Form B: Stable at 60°C with lactose/corn starch |
| Comparator Or Baseline | Form C: Spontaneous conversion to Form B at -20°C |
| Quantified Difference | 80°C broader stability window for Form B without polymorphic transition |
| Conditions | Solid-state storage, mixed with lactose and corn starch |
Procurement of the verified Form B polymorph ensures predictable dissolution kinetics and prevents batch-to-batch variability during the manufacturing of solid dosage forms.
The hydrochloride salt of Org 12962 exhibits excellent solubility profiles critical for reproducible dosing. It achieves a maximum aqueous solubility of 15.11 mg/mL (50 mM) in water and 225 mg/mL (846.95 mM) in DMSO. This allows for the preparation of highly concentrated stock solutions and physiological saline dilutions without the precipitation issues commonly observed with highly lipophilic indole-based 5-HT ligands .
| Evidence Dimension | Maximum solubility |
| Target Compound Data | 50 mM in water; 846.95 mM in DMSO |
| Comparator Or Baseline | Standard lipophilic indoles (often <1 mM in water) |
| Quantified Difference | >50-fold higher aqueous solubility |
| Conditions | Standard laboratory temperature, sonication recommended for DMSO |
High aqueous solubility eliminates the need for harsh, behaviorally confounding organic solvents when preparing intraperitoneal or oral doses for animal models.
Due to the high thermodynamic stability of its Form B polymorph when mixed with excipients like lactose and corn starch, Org 12962 is the ideal candidate for developing stable, solid-dose reference standards for long-term behavioral studies [2].
Because Org 12962 avoids the massive 5-HT2B over-activation seen with Ro 60-0175, it is specifically selected for in vivo models to isolate 5-HT2C-mediated anti-aversive effects without peripheral cardiovascular confounding [1].
In screening cascades requiring a defined partial agonist at both 5-HT2C (62% efficacy) and 5-HT2A (54% efficacy), Org 12962 is preferred over mCPP, providing a more nuanced polypharmacological baseline [1].
Leveraging its 50 mM aqueous solubility, Org 12962 hydrochloride is the optimal choice for experiments requiring high-dose intraperitoneal injections where the use of DMSO or complex lipid vehicles would introduce unacceptable vehicle toxicity or behavioral artifacts.